Cas no 322-26-9 (2-(2,3,4-trifluorophenoxy)acetic Acid)

2-(2,3,4-Trifluorophenoxy)acetic Acid is a fluorinated aromatic compound characterized by its trifluorophenoxy moiety attached to an acetic acid group. This structure imparts unique chemical properties, including enhanced stability and reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms increases lipophilicity and metabolic resistance, which can be advantageous in the development of bioactive molecules. Its precise functionalization potential allows for selective modifications in complex organic reactions. The compound is typically handled under controlled conditions due to its reactivity, and its purity is critical for consistent performance in synthetic applications. Suitable for research and industrial use, it serves as a versatile building block in fine chemical manufacturing.
2-(2,3,4-trifluorophenoxy)acetic Acid structure
322-26-9 structure
Product Name:2-(2,3,4-trifluorophenoxy)acetic Acid
CAS No:322-26-9
MF:C8H5F3O3
MW:206.118713140488
CID:916788
PubChem ID:302925
Update Time:2025-10-12

2-(2,3,4-trifluorophenoxy)acetic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2,3,4-trifluorophenoxy)acetic Acid
    • 2-(2,3,4-Trifluorophenoxy)-acetic acid
    • NSC190676
    • DTXSID20307306
    • NSC-190676
    • SCHEMBL6744367
    • EN300-1856183
    • J-505444
    • 322-26-9
    • Inchi: 1S/C8H5F3O3/c9-4-1-2-5(8(11)7(4)10)14-3-6(12)13/h1-2H,3H2,(H,12,13)
    • InChI Key: GOFHDGJIQKBRCZ-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C=CC=1OCC(=O)O)F)F

Computed Properties

  • Exact Mass: 206.01905
  • Monoisotopic Mass: 206.01907850g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • PSA: 46.53

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2-(2,3,4-trifluorophenoxy)acetic Acid Related Literature

Additional information on 2-(2,3,4-trifluorophenoxy)acetic Acid

2-(2,3,4-Trifluorophenoxy)acetic Acid (CAS No. 322-26-9): A Multifunctional Compound in Modern Pharmaceutical and Industrial Applications

2-(2,3,4-Trifluorophenoxy)acetic Acid, with the systematic name 2-(2,3,4-trifluorophenoxy)acetic acid and CAS number 322-26-9, is a fluorinated carboxylic acid derivative that has garnered significant attention in the fields of pharmaceutical research, agricultural chemistry, and material science. This compound's unique molecular structure, characterized by the presence of trifluorophenoxy group and carboxylic acid functionality, provides a versatile platform for the development of novel therapeutics, agrochemicals, and functional materials. Recent advancements in synthetic methodologies and biological evaluations have further expanded its potential applications in drug discovery and environmental chemistry.

The trifluorophenoxy moiety in this compound plays a critical role in modulating its physicochemical properties. The introduction of three fluorine atoms into the phenyl ring significantly enhances the compound's hydrophobicity and lipophilicity, which are essential for its bioavailability and cellular uptake. Additionally, the fluorine atoms contribute to the compound's stability under various environmental conditions, making it a promising candidate for long-term storage and application in pharmaceutical formulations. The carboxylic acid group at the terminal position provides functional versatility, enabling further chemical modifications to tailor its properties for specific applications.

Recent studies have demonstrated the utility of 2-(2,3,4-trifluorophenoxy)acetic acid in the development of anti-inflammatory agents and antimicrobial compounds. A 2023 study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent inhibitory activity against inflammatory cytokines such as TNF-α and IL-6. The fluorine-substituted phenyl ring was found to enhance the compound's binding affinity to inflammatory signaling pathways, thereby modulating immune responses. This finding highlights the potential of 2-(2,3,4-trif,luorophenoxy)acetic acid as a lead compound for the design of targeted anti-inflammatory therapies.

In the field of agricultural chemistry, 2-(2,3,4-trifluorophenoxy)acetic acid has been explored as a herbicide and fungicide due to its ability to disrupt plant metabolic pathways. A 2024 study in Plant Physiology and Biochemistry demonstrated that this compound effectively inhibits the enzyme acetyl-CoA carboxylase (ACCase), a key target in herbicide development. The fluorine atoms in the trifluorophenoxy group enhance the compound's selectivity towards plant enzymes, minimizing adverse effects on non-target organisms. This selectivity is a critical factor in the development of environmentally friendly agrochemicals that reduce ecological impact.

The synthesis of 2-(2,3,4-trifluorophenoxy)acetic acid has been optimized through various organic synthesis strategies, including electrophilic fluorination and transition metal-catalyzed coupling reactions. A 2023 paper in Organic Letters described an efficient method for the preparation of this compound using fluorinated aryl halides and carboxylic acid derivatives. The reaction conditions, including temperature, solvent, and metal catalysts, were optimized to maximize yield and minimize side reactions. This synthesis route is particularly relevant for the large-scale production of pharmaceutical intermediates and agrochemicals.

Recent advances in computational chemistry have further enhanced the understanding of 2-(2,3,4-trifluorophenoxy)acetic acid's molecular behavior. Molecular dynamics simulations and quantum mechanical calculations have been employed to study the binding interactions of this compound with biological targets. A 2024 study in Journal of Computational Chemistry revealed that the fluorine-substituted phenyl ring forms stable hydrogen bonds with specific amino acid residues in target proteins. These interactions are crucial for the compound's bioactivity and selectivity, providing insights into the design of more potent derivatives.

The environmental fate of 2-(2,3,4-trifluorophenoxy)acetic acid has also been investigated to assess its potential impact on ecosystems. A 2023 study in Environmental Science & Technology reported that this compound undergoes photodegradation and biodegradation under natural conditions, reducing its persistence in the environment. The fluorine atoms in the trifluorophenoxy group were found to influence the compound's degradation rate, with higher fluorine content generally leading to slower degradation. This finding is important for the development of eco-friendly chemical products that minimize long-term environmental contamination.

In the realm of material science, 2-(2,3,4-trifluorophenoxy)acetic acid has shown potential as a precursor for functional polymers and nanocomposites. A 2024 study in Advanced Materials demonstrated that this compound can be polymerized to form fluorinated polymeric films with enhanced thermal stability and mechanical strength. The fluorine atoms in the trifluorophenoxy group contribute to the hydrophobicity of the resulting polymer, making it suitable for applications in coatings, electronics, and biomedical devices. This versatility underscores the compound's broad applicability across multiple scientific disciplines.

Despite its promising properties, the toxicological profile of 2-(2,3,4-trifluorophenoxy)acetic acid remains an area of active research. Preliminary studies suggest that the compound exhibits low acute toxicity in in vitro and in vivo models, but further investigations are needed to assess its chronic effects and ecotoxicological impact. A 2023 review in Toxicological Sciences emphasized the importance of conducting long-term toxicity studies to ensure the safety of this compound for human and environmental use. These studies are critical for the responsible development and application of this compound in various fields.

In conclusion, 2-(2,3,4-trifluorophenoxy)acetic acid represents a valuable chemical entity with diverse applications in pharmaceuticals, agriculture, and material science. Its unique molecular structure, characterized by the trifluorophenoxy group and carboxylic acid functionality, provides a foundation for the development of novel compounds with tailored properties. Ongoing research in synthetic chemistry, computational modeling, and toxicological evaluation continues to expand its potential, ensuring its safe and effective use in future innovations.

As the field of chemical science advances, the role of 2-(2,3,4-trifluorophenoxy)acetic acid is likely to grow, driven by its adaptability and the increasing demand for multifunctional materials and targeted therapeutics. The integration of green chemistry principles into its production and application will further enhance its sustainability, positioning this compound as a key player in the development of innovative solutions for global challenges in health, agriculture, and environmental protection.

Further exploration of 2-(2,3,4-trifluorophenoxy)acetic acid's properties and applications will undoubtedly lead to new discoveries and advancements, underscoring its significance in modern chemistry. The interdisciplinary nature of its research highlights the importance of collaboration across scientific fields to fully harness its potential and address complex problems in an increasingly interconnected world.

Overall, 2-(2,3,4-trifluorophenoxy)acetic acid stands as a testament to the power of chemical innovation, offering a glimpse into the future of science and technology. Its journey from a simple organic compound to a multifaceted material is a reflection of human ingenuity and the relentless pursuit of knowledge, paving the way for a brighter and more sustainable future.

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